molecular formula C18H15Cl2N3O2S3 B12029744 N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12029744
M. Wt: 472.4 g/mol
InChI Key: QMOSRLXSQHIVHQ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of Thiadiazole Core: The thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced by reacting the thiadiazole core with suitable thiol compounds in the presence of oxidizing agents.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 2,5-dichloroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for the treatment of various diseases due to its biological activity.

    Agriculture: As a pesticide or herbicide due to its potential activity against pests and weeds.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: can be compared with other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy and sulfanyl groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H15Cl2N3O2S3

Molecular Weight

472.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N3O2S3/c1-25-13-5-2-11(3-6-13)9-26-17-22-23-18(28-17)27-10-16(24)21-15-8-12(19)4-7-14(15)20/h2-8H,9-10H2,1H3,(H,21,24)

InChI Key

QMOSRLXSQHIVHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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